![molecular formula C5H10ClN3O B1491775 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1394040-98-2](/img/structure/B1491775.png)
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the IUPAC name 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride . It has a molecular weight of 205.69 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3O.ClH/c1-6(2)8-10-7(12-11-8)4-3-5-9;/h6H,3-5,9H2,1-2H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring in the structure. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been observed in similar structures .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 205.69 . The InChI code is 1S/C8H15N3O.ClH/c1-6(2)8-10-7(12-11-8)4-3-5-9;/h6H,3-5,9H2,1-2H3;1H .Scientific Research Applications
Synthesis Processes
Scalable Synthesis and Process Safety
The scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a compound closely related to 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride, has been achieved using a process safety-driven strategy. This involves selecting thermally stable compounds and applying safety principles to predict stability and optimize reaction parameters (Likhite et al., 2016).
Preparation of Energetic Materials
The synthesis of energetic materials based on a similar structure, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrates the versatility of 1,2,4-oxadiazole derivatives in creating materials with high thermal stability and moderate sensitivity to impact and friction (Yu et al., 2017).
Chemical Reactions and Properties
Reactions with Amines and Hydrazines
The chemical reactions of 5‐(3 or 4‐Pyridyl)‐1,3,4‐Oxadiazoles with amines and hydrazines have been studied, providing insights into the reactivity of oxadiazole compounds in various chemical environments (Zayed et al., 1984).
Synthesis of Anticancer Agents
Benzimidazoles bearing the oxadiazole nucleus, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. This research highlights the potential of oxadiazole derivatives in therapeutic applications (Rashid et al., 2012).
Multi-Heterocyclic Skeleton Synthesis
The synthesis of a bi-heterocyclic skeleton with high heat of formation and detonation has been achieved using oxadiazole derivatives, showcasing their potential in the development of energetic materials (Cao et al., 2020).
Anti-inflammatory and Anti-thrombotic Studies
Oxadiazole derivatives have been investigated for their anti-inflammatory and anti-thrombotic properties, revealing their potential in pharmaceutical development (Basra et al., 2019).
Synthesis of Energetic Materials
Multicyclic oxadiazoles and 1-hydroxytetrazoles have been synthesized as energetic materials, demonstrating the application of oxadiazole derivatives in creating high-density materials with good thermal stability (Pagoria et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
1,2,4-Oxadiazoles have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, antibacterial, antiviral, and anticancer activities . The biological activity of 1,2,4-oxadiazoles is believed to be related to their ability to interact with various enzymes and receptors in the body, although the specific targets and modes of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of 1,2,4-oxadiazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on their specific structure. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability and distribution within the body .
The action environment, or the conditions under which the compound exerts its effects, can also influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
properties
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYYEKRXKIKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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